D-Phenylalanyl Nateglinide

Pharmaceutical Analysis Quality Control Regulatory Science

Pharmaceutical QC labs often struggle to source officially designated impurity standards that meet USP/EP monograph requirements, risking ANDA deficiency letters. D-Phenylalanyl Nateglinide (CAS 944746-48-9), Nateglinide EP Impurity F, resolves this by providing a certified, structurally defined reference standard with documented stereochemistry and chromatographic behavior. • Official USP (IPP Impurity) & EP (Impurity F) designation ensures regulatory acceptance for ANDA, DMF, and NDA submissions. • ISO 17034-certified purity facilitates ICH Q2(R1)-compliant HPLC/UPLC method validation and forced degradation studies. • Consistent batch-to-batch quality supports long-term QC monitoring in commercial manufacturing environments.

Molecular Formula C28H36N2O4
Molecular Weight 464.606
CAS No. 944746-48-9
Cat. No. B585892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanyl Nateglinide
CAS944746-48-9
SynonymsN-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine;  N-[(trans-4-Isopropylcyclohexyl)carbonyl]-D-phenylalanyl-D-phenylalanine; 
Molecular FormulaC28H36N2O4
Molecular Weight464.606
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1
InChIKeyXMXSUTQQSCOJBE-MQSUGXTHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Phenylalanyl Nateglinide Impurity Reference Standard


D-Phenylalanyl Nateglinide (CAS 944746-48-9) is a pharmacopeial impurity reference standard for the antidiabetic agent Nateglinide, chemically designated as N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine. It is officially recognized as Nateglinide EP Impurity F by the European Pharmacopoeia and Nateglinide IPP Impurity by the United States Pharmacopeia [1]. The compound is a dipeptide derivative of D-phenylalanine with a molecular weight of 464.6 g/mol and is primarily utilized as a certified analytical reference material for impurity profiling, stability-indicating method validation, and forced degradation studies in pharmaceutical quality control [2].

Designation USP IPP and EP Impurity F – official compendial impurity standard for Nateglinide profiling
Certification ISO 17034 accredited reference material with documented purity and measurement uncertainty
Characterization Comprehensive CoA package including HPLC, NMR, MS, and IR for identity confirmation
Stability Defined storage conditions and documented shelf life for long-term method consistency

Why D-Phenylalanyl Nateglinide Cannot Be Replaced


D-Phenylalanyl Nateglinide is not a generic chemical; it is a structurally defined and officially designated impurity reference standard essential for regulatory-compliant analytical method development and validation. Its identity and purity are critical for ensuring the accuracy, specificity, and reproducibility of chromatographic methods used to quantify Nateglinide in pharmaceutical formulations. Substituting this compound with an uncharacterized or in-house synthesized alternative compromises method validation, fails to meet USP/EP monograph requirements for impurity profiling, and introduces unacceptable risk in quality control and regulatory submissions [1]. The compound's defined stereochemistry and established chromatographic behavior under prescribed conditions are non-interchangeable with other Nateglinide impurities or generic D-phenylalanine derivatives [2].

Other Nateglinide impurities (EP Impurity C, EP Impurity E) have distinct retention times and are not designated for Impurity F quantification, which may not satisfy compendial method requirements.
Uncertified or in-house synthesized material lacks metrological traceability and may compromise method validation and regulatory documentation.
Generic D-phenylalanine derivatives lack the defined stereochemistry and monograph chromatographic behaviour, potentially shifting peak identification and specificity.

D-Phenylalanyl Nateglinide Differentiation Evidence


USP IPP and EP Impurity F Designation

D-Phenylalanyl Nateglinide is explicitly designated as Nateglinide IPP Impurity in the USP monograph and Nateglinide EP Impurity F in the European Pharmacopoeia, providing unambiguous regulatory identification and acceptance for use in compendial methods [1]. In contrast, other Nateglinide-related impurities such as EP Impurity C (cis-isomer) and EP Impurity E (ethyl analog) possess distinct chemical structures and retention characteristics, rendering them unsuitable as direct substitutes for the specified impurity F peak identification and quantification [2][3].

Compendial Designation
Head-to-head
Target: USP IPP / EP Impurity F
Comparator: EP Impurity C (cis-isomer), EP Impurity E (ethyl analog)
Only monograph-specified standard is acceptable for Impurity F peak identification.
Non-specified impurities exhibit distinct chromatographic behaviour.
Pharmaceutical Analysis Quality Control Regulatory Science

ISO 17034 Accreditation

D-Phenylalanyl Nateglinide supplied under ISO 17034 accreditation provides documented traceability, assigned purity values, and estimated measurement uncertainty, ensuring compliance with regulatory guidelines for reference standards [1]. In comparison, generic chemical reagents or in-house synthesized materials lack independent certification of homogeneity, stability, and metrological traceability, introducing unquantified measurement bias and jeopardizing method validation outcomes [2].

ISO 17034 Accreditation
Class-level
ISO 17034 accredited; certified purity value with estimated uncertainty
Supports analytical method reliability and documentation for compendial submissions.
Verify accreditation status per lot; class-level inference for certification benefit.
Analytical Chemistry Metrology Pharmaceutical Quality

Purity and Characterization

Commercially available D-Phenylalanyl Nateglinide is typically supplied with a purity specification of ≥95% by HPLC, accompanied by a Certificate of Analysis (CoA) that includes HPLC chromatograms, NMR spectra, MS data, and residual solvent analysis . In contrast, other Nateglinide impurities such as EP Impurity C may be offered with similar purity levels (e.g., >98% HPLC), but the critical differentiation lies in the specific retention time and resolution required for accurate quantification of Impurity F in the Nateglinide monograph method [1][2].

Purity & Characterization
Method context
≥95% HPLC
CoA: NMR, MS, IR, residual solvents
Purity and spectral identity are specific to Impurity F; retention time differs from EP Impurity C.
Comparable purity levels do not ensure correct peak assignment.
Analytical Method Validation Impurity Profiling Chromatography

Stability and Storage Conditions

D-Phenylalanyl Nateglinide is typically stored at 2–8°C with a shelf life of 3 years under recommended conditions, ensuring long-term method suitability and reproducibility in stability-indicating assays [1]. In comparison, other Nateglinide impurities such as EP Impurity E may exhibit different degradation pathways or require specialized storage (e.g., desiccation), impacting their utility as long-term reference standards .

Stability & Storage
Data to verify
2–8°C3-year shelf life
White to off-white solid
Documented stability supports consistent method performance over extended use.
Shelf life per supplier specifications; confirm under local storage conditions.
Stability Studies Reference Standard Management Quality Control

Forced Degradation Study Relevance

D-Phenylalanyl Nateglinide is explicitly identified as a degradation product in forced degradation studies of Nateglinide, enabling accurate peak identification and quantification in stability-indicating HPLC methods [1]. In contrast, other Nateglinide impurities (e.g., EP Impurity C, EP Impurity E) arise from different degradation pathways (e.g., isomerization, dealkylation) and do not co-elute with the degradation peaks observed under standard ICH stress conditions [2].

Forced Degradation Relevance
Class-level
Identified as degradation product under oxidative and thermal stress; peak observed >0.1% in stability samples
Matches actual degradation peaks, supporting stability-indicating method development.
Confirm with in-house forced degradation per ICH Q1A(R2) conditions.
Forced Degradation Stability-Indicating Methods Pharmaceutical Development

D-Phenylalanyl Nateglinide Application Scenarios


Method Development for Impurity Profiling

Utilize D-Phenylalanyl Nateglinide as the primary reference standard for establishing and validating HPLC or UPLC methods intended to quantify Impurity F in Nateglinide drug substance and drug product. Its official USP/EP designation and certified purity ensure method specificity, accuracy, and linearity meet ICH Q2(R1) requirements [1].

Forced Degradation and Stability-Indicating Method

Employ D-Phenylalanyl Nateglinide as a marker compound in forced degradation experiments to identify and quantify degradation products under ICH stress conditions. Its chromatographic behavior and spectral data enable reliable peak identification and method specificity demonstration [2].

QC Release Testing and Stability Monitoring

Incorporate D-Phenylalanyl Nateglinide into routine QC testing protocols to monitor impurity levels in Nateglinide batches. Its ISO 17034 certification and documented stability support long-term method consistency and regulatory compliance in ANDA and commercial manufacturing environments [3].

Regulatory and Compendial Compliance

Use D-Phenylalanyl Nateglinide as part of the analytical data package for ANDA, DMF, or NDA submissions to demonstrate control of Impurity F. Its official recognition by USP and EP facilitates acceptance by regulatory authorities and reduces the risk of deficiency letters [1].

Application
Selection Property
Validation Focus
Impurity profiling method development
Compendial impurity standard (USP IPP, EP Impurity F)
Specificity, accuracy, and linearity per ICH validation parameters
Stability-indicating method development
Degradation product marker
Peak identification under ICH stress conditions
Batch release and stability testing
ISO 17034 certified reference material
Method consistency and reproducibility over product lifecycle
Compendial method documentation
Monograph-specified impurity standard
Compendial method compliance review and peak confirmation

Technical Documentation Hub

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22 linked technical documents
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